molecular formula C14H21N7O2 B7346073 1-[(1S,2R)-2-(1-ethylpyrazol-4-yl)oxycyclopentyl]-3-(3-methyltriazol-4-yl)urea

1-[(1S,2R)-2-(1-ethylpyrazol-4-yl)oxycyclopentyl]-3-(3-methyltriazol-4-yl)urea

カタログ番号 B7346073
分子量: 319.36 g/mol
InChIキー: ZHURIRJBPXVDFJ-NWDGAFQWSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[(1S,2R)-2-(1-ethylpyrazol-4-yl)oxycyclopentyl]-3-(3-methyltriazol-4-yl)urea, also known as ETC-1002, is a small molecule drug that has been developed for the treatment of cardiovascular diseases. ETC-1002 is a novel, dual-acting drug that has been shown to lower LDL cholesterol and triglycerides, as well as increase HDL cholesterol levels in preclinical and clinical studies.

作用機序

1-[(1S,2R)-2-(1-ethylpyrazol-4-yl)oxycyclopentyl]-3-(3-methyltriazol-4-yl)urea works through a dual mechanism of action. It inhibits ATP-citrate lyase, an enzyme that is involved in the synthesis of fatty acids and cholesterol, leading to a reduction in LDL cholesterol and triglycerides. Additionally, this compound activates AMP-activated protein kinase (AMPK), an enzyme that is involved in the regulation of lipid and glucose metabolism, leading to an increase in HDL cholesterol levels.
Biochemical and Physiological Effects:
This compound has been shown to have beneficial effects on lipid and glucose metabolism. In preclinical studies, this compound has been shown to reduce LDL cholesterol and triglycerides, as well as increase HDL cholesterol levels. Additionally, this compound has been shown to improve insulin sensitivity and reduce inflammation.

実験室実験の利点と制限

One advantage of 1-[(1S,2R)-2-(1-ethylpyrazol-4-yl)oxycyclopentyl]-3-(3-methyltriazol-4-yl)urea is its dual mechanism of action, which allows for the simultaneous reduction of LDL cholesterol and triglycerides, as well as an increase in HDL cholesterol levels. Additionally, this compound has been shown to be safe and well-tolerated in clinical studies. However, one limitation of this compound is its relatively new status as a drug, which means that more research is needed to fully understand its long-term effects.

将来の方向性

There are several future directions for research on 1-[(1S,2R)-2-(1-ethylpyrazol-4-yl)oxycyclopentyl]-3-(3-methyltriazol-4-yl)urea. One area of research could focus on the potential use of this compound in combination with other drugs for the treatment of cardiovascular diseases. Additionally, further research could explore the potential use of this compound in the treatment of other metabolic disorders, such as type 2 diabetes. Finally, more research is needed to fully understand the long-term effects of this compound and its potential use in the prevention of cardiovascular diseases.

合成法

The synthesis of 1-[(1S,2R)-2-(1-ethylpyrazol-4-yl)oxycyclopentyl]-3-(3-methyltriazol-4-yl)urea involves a series of chemical reactions that start with the reaction of 1-ethyl-4-hydroxypyrazole with chloroacetyl chloride to form 1-ethyl-4-(chloroacetyl)pyrazole. This intermediate is then reacted with (1S,2R)-2-(hydroxymethyl)cyclopentanol to form 1-[(1S,2R)-2-(1-ethylpyrazol-4-yl)oxycyclopentyl]-4-chloroacetylpyrazole. The final step involves reacting this intermediate with 3-methyl-4-(1H-1,2,3-triazol-4-yl)benzene-1,2-diamine to form this compound.

科学的研究の応用

1-[(1S,2R)-2-(1-ethylpyrazol-4-yl)oxycyclopentyl]-3-(3-methyltriazol-4-yl)urea has been extensively studied in preclinical and clinical studies for its potential use in the treatment of cardiovascular diseases. In preclinical studies, this compound has been shown to lower LDL cholesterol and triglycerides, as well as increase HDL cholesterol levels. In clinical studies, this compound has been shown to be safe and well-tolerated, and has demonstrated significant reductions in LDL cholesterol and triglycerides in patients with hypercholesterolemia.

特性

IUPAC Name

1-[(1S,2R)-2-(1-ethylpyrazol-4-yl)oxycyclopentyl]-3-(3-methyltriazol-4-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N7O2/c1-3-21-9-10(7-16-21)23-12-6-4-5-11(12)17-14(22)18-13-8-15-19-20(13)2/h7-9,11-12H,3-6H2,1-2H3,(H2,17,18,22)/t11-,12+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHURIRJBPXVDFJ-NWDGAFQWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)OC2CCCC2NC(=O)NC3=CN=NN3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C=N1)O[C@@H]2CCC[C@@H]2NC(=O)NC3=CN=NN3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。